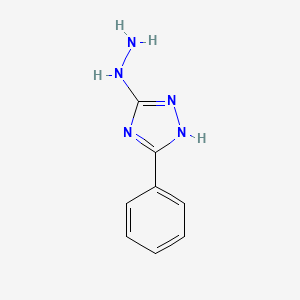

5-hydrazinyl-3-phenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

38767-34-9 |

|---|---|

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(5-phenyl-1H-1,2,4-triazol-3-yl)hydrazine |

InChI |

InChI=1S/C8H9N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H2,10,11,12,13) |

InChI Key |

GZPUEAXGFOZMJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)NN |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole and Its Precursors

Conventional Synthetic Routes to 1,2,4-Triazole (B32235) Core Structures

The foundational 1,2,4-triazole scaffold can be assembled through several established synthetic routes, primarily involving cyclization reactions. These methods provide a versatile platform for the introduction of various substituents, including the phenyl group at the 3-position, which is a key structural feature of the target compound.

Cyclization Reactions and Reaction Mechanisms

The construction of the 1,2,4-triazole ring is often accomplished through the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. A common and effective method involves the reaction of hydrazides with various reagents. For instance, the Pellizzari reaction utilizes the condensation of an amide and an acyl hydrazide to form the triazole ring. scispace.comresearchgate.net Similarly, the Einhorn–Brunner reaction achieves the synthesis of 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.comtijer.org

Another prevalent strategy involves the use of amidrazones as key intermediates. Amidrazones can be cyclized with various one-carbon synthons, such as formic acid or orthoesters, to yield the 1,2,4-triazole core. The reaction of amidrazones with anhydrides under solvent-free conditions, catalyzed by HClO4-SiO2, has been shown to produce 1,2,4-triazole derivatives in moderate to high yields. frontiersin.orgnih.gov

The general mechanism for these cyclization reactions typically involves a series of nucleophilic addition and elimination steps. For example, in the reaction of a hydrazide with a nitrile, the initial step is the nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,2,4-triazole ring.

Multi-Step Synthesis Approaches

The synthesis of specifically substituted 1,2,4-triazoles often necessitates a multi-step approach, allowing for the controlled introduction of functional groups. A common pathway to 3-phenyl-1,2,4-triazole derivatives begins with benzoyl hydrazide. This precursor can be reacted with various reagents to build the triazole ring. For example, reaction with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which can then be cyclized to form a 5-mercapto-3-phenyl-1,2,4-triazole. tijer.org

Another multi-step strategy involves the initial formation of an imidate from a nitrile, which is then reacted with a hydrazine (B178648) to form an amidrazone. This amidrazone can then be cyclized as described previously. This approach offers flexibility in the choice of both the substituent at the 3-position (from the nitrile) and the substituent on the nitrogen atoms (from the hydrazine).

Targeted Synthesis of 5-Hydrazinyl-3-phenyl-1H-1,2,4-triazole

The introduction of the hydrazinyl group at the 5-position of the 3-phenyl-1H-1,2,4-triazole core is a critical step in the synthesis of the target compound. This is typically achieved through the functional group interconversion of a suitable precursor.

Precursor Chemistry and Functional Group Interconversions

A key strategy for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 5-position of the triazole ring with hydrazine. Common precursors for this reaction include 5-chloro-3-phenyl-1H-1,2,4-triazole or 5-mercapto-3-phenyl-1H-1,2,4-triazole.

The synthesis of 5-mercapto-3-phenyl-1H-1,2,4-triazole can be achieved by the cyclization of benzoylthiosemicarbazide in an alkaline medium. researchgate.net This precursor can then be converted to the desired 5-hydrazinyl derivative. Another important precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is synthesized through the cyclization of potassium dithiocarbazinate with hydrazine hydrate (B1144303). nepjol.info While this compound has the amino group on the triazole nitrogen, it demonstrates the feasibility of incorporating hydrazine-related functionalities.

The direct conversion of a 5-mercapto or 5-thiol group to a hydrazinyl group can be challenging. A more common approach is the conversion of a 5-chloro-substituted triazole with hydrazine hydrate. The 5-chloro precursor can be prepared from the corresponding 5-hydroxy or 5-oxo derivative by reaction with a chlorinating agent such as phosphorus oxychloride.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The reaction of a 5-substituted-3-phenyl-1H-1,2,4-triazole with hydrazine is a critical step that requires careful optimization to maximize yield and ensure selectivity. Key parameters that influence the outcome of this reaction include temperature, solvent, and the presence of a catalyst.

For the reaction of a 5-chloro-3-phenyl-1H-1,2,4-triazole with hydrazine hydrate, the reaction is typically carried out at elevated temperatures in a suitable solvent such as ethanol (B145695) or isopropanol. The use of an excess of hydrazine hydrate can help to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography to determine the optimal reaction time.

In the case of using a 5-mercapto precursor, a two-step process might be necessary. This could involve the S-alkylation of the thiol to introduce a good leaving group, followed by nucleophilic substitution with hydrazine. The choice of the alkylating agent and the reaction conditions for both steps would need to be carefully optimized to achieve a high yield of the desired product.

Below is a table summarizing various reaction conditions for the synthesis of substituted 1,2,4-triazoles, which can inform the optimization of the synthesis of the target compound.

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrazines, Formamide (B127407) | Microwave irradiation, 160°C, 10 min | Substituted 1,2,4-triazoles | 54-81 | organic-chemistry.org |

| Amidrazones, Anhydrides | HClO4-SiO2, 80°C, solvent-free | 3,4,5-Trisubstituted-1,2,4-triazoles | 55-95 | frontiersin.orgnih.gov |

| Amide, Acyl hydrazide | Heat | 3,5-Disubstituted-1,2,4-triazoles | - | scispace.com |

| Hydrazine, Diacylamine | Weak acid | 1,5-Disubstituted-1,2,4-triazoles | - | tijer.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free conditions, and recyclable catalysts, are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. organic-chemistry.org The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation without a catalyst has been reported to be a simple, efficient, and mild method with excellent functional-group tolerance. organic-chemistry.orgorganic-chemistry.org This approach could be adapted for the synthesis of the 3-phenyl-1,2,4-triazole core.

Solvent-free reaction conditions are another key aspect of green chemistry. The synthesis of 1,2,4-triazole derivatives from amidrazones and anhydrides has been successfully carried out under solvent-free conditions at 80°C, using a recyclable catalyst. frontiersin.orgnih.gov This method not only reduces the environmental impact of the synthesis but can also simplify the work-up procedure.

The application of these green chemistry principles to the targeted synthesis of this compound could involve a microwave-assisted cyclization to form the triazole core, followed by a nucleophilic substitution with hydrazine under optimized, and ideally solvent-minimized, conditions. The development of such a green synthetic route would be a significant advancement in the preparation of this important chemical compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including 1,2,4-triazole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods.

One prominent microwave-assisted route to obtaining a precursor for the target molecule, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, involves several steps. Initially, benzohydrazide (B10538) is synthesized by reacting benzoyl chloride with methanol (B129727) and subsequently with hydrazine hydrate. This intermediate is then treated with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. Cyclization of this salt with hydrazine hydrate under microwave irradiation affords the 1,2,4-triazole-3-thiol derivative. Further reaction of this thiol with various substituted benzaldehydes under microwave conditions can yield a range of Schiff's bases. google.com

Another example of microwave-assisted synthesis involves the cyclization of chalcones derived from 3,5-diphenyl-1H-1,2,4-triazole with hydrazine hydrate in the presence of a small amount of glacial acetic acid. This reaction, when subjected to microwave irradiation for a short duration, yields pyrazole-substituted 1,2,4-triazole derivatives. nepjol.info While not directly yielding the target molecule, this demonstrates the utility of microwaves in facilitating cyclization reactions involving hydrazine hydrate to form nitrogen-containing heterocycles.

The following table summarizes representative microwave-assisted synthetic conditions for related 1,2,4-triazole derivatives:

| Precursors | Reagents and Conditions | Product | Reference |

| Benzohydrazide, Carbon disulfide, Hydrazine hydrate | 1. KOH, Ethanol; 2. Hydrazine hydrate, Microwave irradiation | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | google.com |

| 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl)prop-2-en-1-one | Hydrazine hydrate, Glacial acetic acid, Microwave irradiation (280 W, 10 min) | 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | nepjol.info |

Solvent-Free and Environmentally Benign Methodologies

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. In the context of 1,2,4-triazole synthesis, several approaches align with these principles.

A notable solvent-free method for the synthesis of 1,2,4-triazole derivatives involves the reaction of amidrazones with anhydrides at elevated temperatures. For instance, various 1,2,4-triazole derivatives can be prepared in moderate to high yields by reacting amidrazones with anhydrides at 80°C in the absence of a solvent, utilizing HClO4-SiO2 as a recyclable catalyst. tijer.orgscispace.com This method offers the advantages of good functional group tolerance and catalyst recyclability.

Furthermore, the synthesis of hydrazinyl thiazoles has been reported under solvent and catalyst-free conditions using microwave irradiation, highlighting a green and efficient approach. researchgate.net Although this produces a different heterocyclic system, the principles of eliminating solvents and catalysts are directly applicable to the synthesis of hydrazinyl-substituted triazoles.

The synthesis of 4-amino-3-(2,4-dichloro-5-fluorophenyl)-5-mercapto-1,2,4-triazole can be achieved by melting a mixture of 2,4-dichloro-5-fluorobenzoic acid and thiocarbohydrazide. This solvent-free approach provides the desired triazole upon cooling. scispace.com This precursor could potentially be converted to a hydrazinyl derivative.

These examples underscore the growing trend towards developing cleaner and more sustainable synthetic routes in heterocyclic chemistry.

Catalytic Strategies for Sustainable Synthesis

Catalysis plays a pivotal role in developing sustainable synthetic methodologies by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste. Various catalytic systems have been employed for the synthesis of 1,2,4-triazoles.

Copper-catalyzed reactions have shown significant promise in the formation of the 1,2,4-triazole ring. For example, a copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using oxygen as the oxidant. tijer.orgscispace.com This approach benefits from the use of an inexpensive and readily available catalyst and a green oxidant.

Silver(I) and Copper(II) catalysts have been utilized for the regioselective synthesis of disubstituted 1,2,4-triazoles from the cycloaddition of isocyanides with diazonium salts. The choice of catalyst dictates the regioselectivity, with Ag(I) favoring the formation of 1,3-disubstituted-1,2,4-triazoles and Cu(II) leading to 1,5-disubstituted isomers. tijer.orgresearchgate.net

Metal-free catalytic systems have also been developed. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles can be achieved through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, promoted by an acidic additive like trifluoroacetic acid. mdpi.com

The following table provides an overview of different catalytic strategies for the synthesis of 1,2,4-triazole derivatives:

| Catalyst/Promoter | Precursors | Reaction Type | Product Type | Reference |

| HClO4-SiO2 | Amidrazones, Anhydrides | Cyclization | 3,4,5-Trisubstituted-1,2,4-triazoles | tijer.orgscispace.com |

| Copper | Amides, Nitriles | Cascade Addition-Oxidative Cyclization | 3,5-Disubstituted-1,2,4-triazoles | tijer.orgscispace.com |

| Ag(I) / Cu(II) | Isocyanides, Aryl diazonium salts | [3+2] Cycloaddition | 1,3- or 1,5-Disubstituted-1,2,4-triazoles | tijer.orgresearchgate.net |

| Trifluoroacetic acid | Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | Multi-component reaction | 3-Trifluoromethyl-1,2,4-triazoles | mdpi.com |

A plausible route to the target compound, this compound, could involve the initial synthesis of a precursor such as 5-mercapto-3-phenyl-1H-1,2,4-triazole or a 5-halo-3-phenyl-1H-1,2,4-triazole. The 5-mercapto derivative can be prepared by the cyclization of benzoylthiosemicarbazide. researchgate.net Subsequently, the mercapto or halo group could be displaced by hydrazine to yield the final product. The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol from potassium dithiocarbazinate and hydrazine hydrate also provides a key intermediate that could potentially be converted to the desired 5-hydrazinyl derivative. nepjol.info

Chemical Reactivity and Derivatization Pathways of 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the most nucleophilic and reactive site of the molecule. Its reactivity is dominated by the terminal amino group, which readily participates in condensation, acylation, and alkylation reactions, and serves as a key building block for the construction of more complex molecular frameworks.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The terminal primary amine of the hydrazinyl group undergoes facile condensation reactions with a variety of aldehydes and ketones. nih.govchemijournal.com This reaction, typically catalyzed by a few drops of acid (like glacial acetic acid) and carried out in a suitable solvent such as ethanol (B145695), results in the formation of the corresponding hydrazones, commonly known as Schiff bases. nih.govrdd.edu.iq The reaction proceeds via nucleophilic attack of the -NH2 group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. chemijournal.com

This transformation is highly efficient and provides a straightforward method for introducing a wide range of substituents into the molecule, thereby modifying its steric and electronic properties. A variety of aromatic, aliphatic, and heterocyclic aldehydes can be employed in this reaction. nih.govchemijournal.com

Table 1: Examples of Schiff Base Formation from 5-Hydrazinyl-3-phenyl-1H-1,2,4-triazole

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Conditions | Product (Schiff Base) |

| This compound | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | 5-(2-Benzylidenehydrazinyl)-3-phenyl-1H-1,2,4-triazole |

| This compound | 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | 5-[2-(4-Chlorobenzylidene)hydrazinyl]-3-phenyl-1H-1,2,4-triazole |

| This compound | Acetone | Methanol (B129727), Reflux | 3-Phenyl-5-(2-propan-2-ylidenehydrazinyl)-1H-1,2,4-triazole |

| This compound | Furfural | Ethanol, Reflux | 5-[2-(Furan-2-ylmethylene)hydrazinyl]-3-phenyl-1H-1,2,4-triazole |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The hydrazinyl moiety is a critical precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions often involve an initial derivatization of the hydrazinyl group, followed by an intramolecular cyclization that incorporates the N-N bond and a nitrogen atom from the triazole ring.

A prominent example is the formation of the nih.govresearchgate.netorganic-chemistry.orgtriazolo[3,4-b] nih.govorganic-chemistry.orgscispace.comthiadiazine ring system. This is typically achieved by reacting the parent hydrazinyl triazole with α-halocarbonyl compounds, such as phenacyl bromides. eurekaselect.com The reaction proceeds through initial alkylation at the terminal nitrogen of the hydrazinyl group, followed by intramolecular cyclization. Similarly, reaction with hydrazonoyl chlorides can yield related fused systems. nih.govscispace.com

Furthermore, the hydrazone derivatives (Schiff bases) formed from condensation reactions can themselves undergo cycloaddition or cyclization reactions. For instance, treatment of a Schiff base with a reagent like ethyl chloroacetate (B1199739) can lead to the formation of a fused thiadiazine ring. nih.gov These synthetic pathways are valuable for creating complex heterocyclic scaffolds from a relatively simple triazole precursor.

Table 2: Formation of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Fused System Formed |

| 4-Amino-5-mercapto-3-substituted-1,2,4-triazole | Phenacyl Bromides | nih.govresearchgate.netorganic-chemistry.orgTriazolo[3,4-b] nih.govorganic-chemistry.orgscispace.comthiadiazines eurekaselect.com |

| 4-Amino-5-mercapto-3-substituted-1,2,4-triazole | Hydrazonoyl Chlorides | 7-(2-Arylhydrazono)-7H- nih.govresearchgate.netorganic-chemistry.orgtriazolo[3,4-b] nih.govorganic-chemistry.orgscispace.comthiadiazines nih.govscispace.com |

| Schiff base of 4-amino-3-mercapto-1,2,4-triazole* | Ethyl Chloroacetate | Substituted nih.govresearchgate.netorganic-chemistry.orgtriazolo[3,4-b] nih.govorganic-chemistry.orgscispace.comthiadiazines nih.gov |

| N,N-Dialkylhydrazones | Nitriles | N-Alkyl-1H-1,2,4-triazoles via formal [3+2] cycloaddition rsc.org |

*Note: These examples utilize 4-amino-3-mercapto-1,2,4-triazole, a structural analogue, to illustrate the general reactivity pathway for forming fused systems from a hydrazinyl-like precursor.

Acylation and Alkylation of the Hydrazinyl Group

The terminal nitrogen atom of the hydrazinyl group is highly nucleophilic and reacts readily with various electrophiles, including acylating and alkylating agents.

Acylation is typically performed using acid chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. nih.gov For example, reaction with an aromatic acid chloride in the presence of a base like pyridine (B92270) leads to the corresponding N-acylhydrazinyl derivative. This reaction is often a key step in the synthesis of fused heterocycles, where the newly introduced carbonyl group can participate in a subsequent cyclization reaction. nih.gov

Alkylation can be achieved with alkyl halides (e.g., ethyl bromoacetate) or other alkylating agents. nih.gov The reaction usually occurs selectively at the terminal -NH2 group due to its higher nucleophilicity compared to the ring nitrogen atoms. However, reaction conditions such as the choice of base and solvent can influence regioselectivity. researchgate.net These alkylated derivatives are important intermediates for further functionalization or for the synthesis of target molecules with specific biological activities.

Table 3: Acylation and Alkylation of the Hydrazinyl Moiety

| Reaction Type | Electrophilic Reagent | Conditions | Product |

| Acylation | Benzoyl Chloride | Pyridine, DCM | 5-(2-Benzoylhydrazinyl)-3-phenyl-1H-1,2,4-triazole |

| Acylation | Acetic Anhydride | Heat | 5-(2-Acetylhydrazinyl)-3-phenyl-1H-1,2,4-triazole |

| Alkylation | Ethyl Bromoacetate | NaOEt, Ethanol | Ethyl 2-(2-(3-phenyl-1H-1,2,4-triazol-5-yl)hydrazinyl)acetate nih.gov |

| Alkylation | Methyl Iodide | K2CO3, Acetone | 5-(2-Methylhydrazinyl)-3-phenyl-1H-1,2,4-triazole |

Transformations at the Triazole Ring System

While the hydrazinyl group is the primary site of reactivity, the aromatic rings of the molecule can also undergo specific transformations under appropriate conditions.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C3 position of the triazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org However, the 1,2,4-triazole (B32235) ring generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. youtube.com

This deactivating effect means that harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required compared to the substitution of benzene (B151609) itself. libretexts.org Due to the electronic properties of the triazole substituent, incoming electrophiles are directed primarily to the meta position of the phenyl ring. youtube.comyoutube.com Ortho and para attacks are disfavored because the resonance structures of the corresponding carbocation intermediates would place a positive charge adjacent to the already electron-deficient triazole ring. youtube.com

Table 4: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction Type | Reagents | Major Product (meta-substituted) |

| Nitration | HNO3, H2SO4 | 5-Hydrazinyl-3-(3-nitrophenyl)-1H-1,2,4-triazole |

| Bromination | Br2, FeBr3 | 3-(3-Bromophenyl)-5-hydrazinyl-1H-1,2,4-triazole |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | 3-(3-Acetylphenyl)-5-hydrazinyl-1H-1,2,4-triazole |

| Friedel-Crafts Alkylation | Methyl Chloride, AlCl3 | 5-Hydrazinyl-3-(3-methylphenyl)-1H-1,2,4-triazole |

Nucleophilic Substitution Reactions on the Triazole Ring

The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the presence of adjacent electronegative nitrogen atoms. This property makes them susceptible to nucleophilic attack, provided that a suitable leaving group is present on the ring.

In the context of this compound, direct nucleophilic substitution is unlikely as there is no good leaving group. However, if the hydrazinyl group at the C5 position were to be replaced by a good leaving group (e.g., a halogen like chlorine or a sulfonyl group), this position would become a prime site for nucleophilic aromatic substitution (SNAAr). For instance, a 5-chloro-3-phenyl-1H-1,2,4-triazole derivative could react with various nucleophiles (such as amines, alkoxides, or thiolates) to displace the chloride ion and form a new C-Nu bond. nih.govrsc.org This pathway is a key strategy for the synthesis of diversely substituted 1,2,4-triazoles.

Table 5: Nucleophilic Substitution on a Derivatized Triazole Ring

| Starting Material | Nucleophile | Conditions | Product |

| 5-Chloro-3-phenyl-1H-1,2,4-triazole | Ammonia (NH3) | Heat, Pressure | 5-Amino-3-phenyl-1H-1,2,4-triazole |

| 5-Chloro-3-phenyl-1H-1,2,4-triazole | Sodium Methoxide (NaOMe) | Methanol, Reflux | 5-Methoxy-3-phenyl-1H-1,2,4-triazole |

| 5-Chloro-3-phenyl-1H-1,2,4-triazole | Benzylamine | Base, Heat | 5-(Benzylamino)-3-phenyl-1H-1,2,4-triazole nih.gov |

| 5-Chloro-3-phenyl-1H-1,2,4-triazole | Sodium Thiophenoxide (NaSPh) | DMF, Heat | 3-Phenyl-5-(phenylthio)-1H-1,2,4-triazole |

Functionalization at Nitrogen and Carbon Centers of the Triazole Ring

The 1,2,4-triazole ring in this compound possesses three nitrogen atoms (N1, N2, and N4) and two carbon atoms (C3 and C5) that can potentially undergo functionalization. The phenyl group at C3 and the hydrazinyl group at C5 significantly influence the electron density and, consequently, the reactivity of these centers.

The nitrogen atoms of the triazole ring are nucleophilic and can be targeted by various electrophiles. Alkylation and acylation are common functionalization reactions at these nitrogen centers. The regioselectivity of these reactions is a critical aspect, with the outcome often depending on the nature of the electrophile, the reaction conditions, and the tautomeric form of the triazole. In related 5-substituted-3-phenyl-1H-1,2,4-triazoles, alkylation has been observed to occur at different nitrogen atoms, leading to a mixture of isomers. The distribution of these isomers is influenced by steric hindrance and the electronic effects of the substituents.

The carbon atoms of the triazole ring are generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, functionalization at the carbon centers can be achieved through various synthetic strategies, often involving the construction of the triazole ring from appropriately substituted precursors. Nucleophilic substitution at the carbon atoms is also challenging but can be facilitated by the presence of a suitable leaving group.

The hydrazinyl group at the C5 position is a key site for derivatization. Its nucleophilic nature allows for a wide range of reactions, including condensation with aldehydes and ketones to form hydrazones, acylation to yield acylhydrazines, and reaction with isocyanates and isothiocyanates to produce semicarbazides and thiosemicarbazides, respectively. These reactions provide a versatile platform for introducing a variety of functional groups and for the synthesis of more complex molecular architectures. Furthermore, the hydrazinyl moiety can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds or other suitable bifunctional reagents to construct fused heterocyclic systems, such as triazolopyrimidines and triazolotriazines.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The presence of multiple reactive sites in this compound makes regioselectivity a crucial consideration in its derivatization. During N-alkylation of the triazole ring, a mixture of N1, N2, and N4-alkylated products can be formed. Studies on analogous 1,2,4-triazole systems have shown that the ratio of these isomers is dependent on factors such as the alkylating agent, the base used, and the solvent. For instance, in some S-substituted 1,2,4-triazoles, alkylation preferentially occurs at the N2 position, but this can be altered by steric hindrance. nih.gov The electronic properties of the phenyl and hydrazinyl substituents also play a significant role in directing the regiochemical outcome of these reactions.

In reactions involving the hydrazinyl group, the terminal nitrogen atom is typically the more nucleophilic and reactive site. However, the possibility of reaction at the nitrogen atom attached to the triazole ring cannot be entirely excluded under certain conditions.

Stereoselectivity: When this compound or its derivatives contain chiral centers, the stereoselectivity of subsequent reactions becomes an important aspect. The introduction of a chiral substituent can influence the stereochemical course of further transformations, potentially leading to the diastereoselective or enantioselective formation of new stereocenters. For example, the synthesis of chiral N-heterocyclic biscarbenes based on the 1,2,4-triazole scaffold has been reported, and these have been used as ligands in metal-catalyzed asymmetric synthesis, demonstrating the potential for stereocontrol in reactions involving 1,2,4-triazole derivatives. rsc.org The development of catalytic asymmetric methods for the synthesis of atropisomeric N-aryl 1,2,4-triazoles further highlights the growing interest in controlling the stereochemistry of this heterocyclic system. nih.gov

The table below summarizes some of the key derivatization reactions of this compound and related compounds, highlighting the types of products formed.

| Reactant Type | Reaction Type | Product Type |

| Aldehydes / Ketones | Condensation | Hydrazones |

| Acyl Halides / Anhydrides | Acylation | Acylhydrazines |

| Isocyanates / Isothiocyanates | Addition | Semicarbazides / Thiosemicarbazides |

| 1,3-Dicarbonyl Compounds | Cyclocondensation | Fused Heterocycles (e.g., Triazolopyrimidines) |

| Alkyl Halides | N-Alkylation | N-Alkyl-1,2,4-triazole isomers |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2,4-triazole (B32235) derivatives in solution. Through the application of ¹H, ¹³C, and various 2D NMR experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For a compound like 5-hydrazinyl-3-phenyl-1H-1,2,4-triazole, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 7.0-8.5 ppm. The protons of the hydrazinyl group (-NHNH₂) and the triazole ring N-H would appear as broad singlets, which are often exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The phenyl group carbons show signals in the aromatic region (δ 125-140 ppm), while the two carbons of the triazole ring (C3 and C5) are observed at lower fields, typically between δ 145-165 ppm, due to their attachment to electronegative nitrogen atoms. ijsr.net

While specific data for this compound is not extensively published, analysis of closely related structures provides valuable comparative data. For instance, the spectral data for 3-phenyl-1H-1,2,4-triazol-5-amine shows characteristic shifts for the phenyl and triazole moieties. ufv.br Similarly, data for 5-hydrazino-3-nitro-1,2,4-triazole offers insight into the signals expected from a 5-hydrazinyl-substituted triazole ring. rsc.org

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Related 1,2,4-Triazole Derivatives This table is generated based on data from analogous compounds to infer expected values.

| Assignment | 3-phenyl-1H-1,2,4-triazol-5-amine (in CDCl₃) ufv.br | Expected for this compound |

|---|---|---|

| ¹H NMR | ||

| Phenyl-H | 7.32 (m, 3H), 7.89 (m, 2H) | ~ 7.3-8.0 (m, 5H) |

| NH (triazole) | 10.45 (s, 1H) | Broad singlet, ~10.0-13.0 |

| NH₂ (amine/hydrazinyl) | 8.24 (s, 2H) | Two broad singlets |

| ¹³C NMR | ||

| Phenyl-C | 139.7, 130.0, 129.6, 128.0 | ~ 125.0-140.0 |

| Triazole C-Ph (C3) | 160.4 | ~ 155.0-165.0 |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the phenyl and hydrazinyl groups to the triazole core.

The conformation of these molecules is significantly influenced by the dihedral angle between the phenyl ring and the 1,2,4-triazole ring. X-ray crystallography studies on the related compound 3-phenyl-1,2,4-triazol-5-amine reveal that this molecule is essentially planar, with a very small dihedral angle of 2.3° between the rings. nih.gov This planarity suggests extensive π-electron delocalization. In contrast, its tautomer, 5-phenyl-1,2,4-triazol-3-amine, exhibits a much larger dihedral angle of 30.8°, indicating less conjugation. nih.gov It is expected that this compound would also favor a relatively planar conformation to maximize electronic conjugation.

Dynamic behaviors such as tautomerism are common in 1,2,4-triazoles. ijsr.net The title compound can exist in different tautomeric forms depending on the position of the proton on the triazole ring (1H, 2H, or 4H). These dynamic processes, along with proton exchange of the N-H groups, can lead to broadened signals in the NMR spectra, and their study can provide insights into the molecule's behavior in solution.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecular structure.

The FTIR and Raman spectra of this compound derivatives are characterized by specific bands corresponding to their constituent functional groups.

N-H Stretching: The N-H stretching vibrations of the hydrazinyl group and the triazole ring typically appear as broad bands in the 3100-3400 cm⁻¹ region of the FTIR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are observed just above 3000 cm⁻¹.

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are crucial for identification and are typically found in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: The characteristic breathing and deformation modes of the triazole and phenyl rings appear in the fingerprint region (below 1500 cm⁻¹). For 1,2,4-triazoles, strong peaks related to ring stretching can be observed around 1260 cm⁻¹. researchgate.net

C-S Stretching (for thiol derivatives): In related thiol compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a C-S stretching vibration is noted around 700 cm⁻¹. nepjol.info

Table 2: Key Vibrational Frequencies (cm⁻¹) for 1,2,4-Triazole Derivatives This table compiles characteristic data from various 1,2,4-triazole compounds to illustrate expected spectral features.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Amine (NH₂), Triazole (NH) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| C=N / N=N Stretch | 1400 - 1650 | Triazole Ring |

| Ring Skeletal Vibrations | 1000 - 1400 | Triazole and Phenyl Rings |

The combined analysis of FTIR and Raman spectra provides a comprehensive vibrational profile, allowing for unambiguous confirmation of the molecular structure. nih.govnih.gov

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound (molecular formula: C₈H₉N₅), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), confirming its elemental composition. The calculated exact mass is 175.0858 g/mol .

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal characteristic fragmentation pathways. The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small, stable neutral molecules. researchgate.net

A plausible fragmentation pathway for this compound would begin with the molecular ion (m/z 175). Key fragmentation steps could include:

Loss of the hydrazinyl group elements, such as loss of N₂H₃• (radical) or N₂H₄.

Fission of the triazole ring, commonly involving the elimination of N₂ or HCN.

Fragmentation of the phenyl ring, leading to characteristic ions like the phenyl cation (C₆H₅⁺) at m/z 77.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table presents a hypothetical fragmentation pattern based on the known behavior of related heterocyclic compounds.

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 175 | [C₈H₉N₅]⁺• | (Molecular Ion) |

| 144 | [C₈H₈N₃]⁺ | •NHNH₂ |

| 118 | [C₇H₆N₂]⁺• | N₂ + •NH |

| 103 | [C₇H₅N]⁺• | N₂H₄ + N₂ |

| 91 | [C₆H₅N]⁺• | N₂H₄ + HCN |

The detailed analysis of these fragment ions allows for the verification of the core structure and the nature and position of its substituents.

X-ray Crystallography

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, thereby offering a definitive confirmation of the molecular structure. For derivatives of this compound, X-ray diffraction studies are crucial for validating synthetic outcomes and for understanding the subtle conformational and configurational features that govern the molecule's behavior in the solid state. Furthermore, these studies illuminate the complex network of intermolecular forces that dictate the crystal packing arrangement, which in turn influences the material's macroscopic properties.

Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction analysis provides an unambiguous depiction of the molecular architecture of 1,2,4-triazole derivatives in the solid state. Studies on compounds structurally analogous to this compound, such as 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione and 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, have confirmed the core heterocyclic structure and the connectivity of the phenyl and hydrazinyl (or related amino/thiol) substituents. nih.govmdpi.com

The analysis typically reveals a planar or near-planar 1,2,4-triazole ring. The phenyl ring is often twisted relative to the plane of the triazole heterocycle. For instance, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the planar triazole ring and the phenyl ring is 13.7(2)°. nih.gov Similarly, in another derivative, this twist angle was found to be 43.2(1)°. mdpi.com This non-coplanar orientation is a common feature, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the triazole ring.

Crystallographic data from these studies provide precise bond lengths and angles, which are consistent with the hybridisation states of the constituent atoms. For example, the C=S bond length in a triazole-5-thione derivative was determined to be 1.692(3) Å, which is characteristic of a thione group. nih.gov The internal bond angles of the triazole ring and the bond lengths between carbon, nitrogen, and sulfur atoms align well with established values for such heterocyclic systems. nih.gov

The crystallographic parameters for representative 3-phenyl-1,2,4-triazole derivatives are summarized in the table below, illustrating the common crystal systems and space groups in which these compounds crystallize.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | C₈H₈N₄S | Monoclinic | P2₁/c | a = 5.5574(4) Å, b = 25.2384(3) Å, c = 6.6327(4) Å, β = 104.511(1)° | nih.gov |

| 3-phenyl-5-p-tolyl-4-(3,4,5-trimetoxybenzilideneamino)-4H-1,2,4-triazole | C₂₅H₂₄N₄O₃ | Monoclinic | P2₁/c | a = 12.4336(11) Å, b = 12.5860(11) Å, c = 14.3944(14) Å, β = 94.417(7)° | bohrium.com |

| 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole | C₁₄H₁₅N₃S | Monoclinic | P2₁ | a = 5.6967(3) Å, b = 7.8045(3) Å, c = 14.9327(7) Å, β = 91.113(4)° | mdpi.com |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | C₁₉H₁₄BrN₅S | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501°, β = 98.618°, γ = 103.818° | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions, which collectively stabilize the crystal lattice. The presence of hydrogen bond donors (N-H groups of the triazole ring and hydrazinyl moiety) and acceptors (the nitrogen atoms of the triazole ring) makes hydrogen bonding a dominant feature in their supramolecular assembly.

In addition to classical hydrogen bonds, weaker interactions such as C—H⋯N and C—H⋯π interactions play a significant role in the crystal packing. mdpi.com The phenyl ring, being electron-rich, can act as a π-acceptor for hydrogen atoms from neighboring molecules. For instance, C—H···π interactions between an allyl group and a phenyl ring have been observed to link molecules into a three-dimensional network. mdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For related triazole systems, this analysis has revealed the prevalence of H···H, C···H, and N···H contacts, confirming the importance of various hydrogen bonding and van der Waals forces in the crystal packing. mdpi.com

Furthermore, π–π stacking interactions between the aromatic phenyl rings and/or the triazole rings can contribute to the stabilization of the crystal structure. These interactions are characterized by the parallel arrangement of aromatic rings, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. While strong in some derivatives, in others these interactions are less prominent, with the crystal packing being dominated by hydrogen bonding networks. mdpi.com The interplay between these different non-covalent forces dictates the final, most thermodynamically stable, arrangement of the molecules in the crystal.

| Interaction Type | Description | Typical Moiety Involved | Structural Influence |

|---|---|---|---|

| N—H···N Hydrogen Bond | A strong, directional interaction between a hydrogen on a triazole or amino/hydrazinyl nitrogen and a nitrogen atom of a neighboring triazole ring. | Triazole N-H, Hydrazinyl N-H, Triazole N | Forms robust chains and sheets, often dominating the crystal packing. nih.gov |

| N—H···S Hydrogen Bond | Occurs in thione derivatives, where the sulfur atom acts as a hydrogen bond acceptor. | Triazole N-H, Thione S | Links molecules into distinct chains. nih.gov |

| C—H···π Interaction | A weak hydrogen bond where a C-H bond interacts with the π-electron cloud of an aromatic ring. | Alkyl/Aryl C-H, Phenyl Ring | Contributes to the formation of a 3D supramolecular network. mdpi.com |

| π–π Stacking | Attractive, non-covalent interaction between aromatic rings. | Phenyl-Phenyl, Phenyl-Triazole | Stabilizes packing through parallel alignment of aromatic systems. mdpi.com |

Computational and Theoretical Investigations of 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole and Its Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and other electronic characteristics with high accuracy. nih.gov

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Theoretical studies on the analogous compound, 3-phenyl-1H-1,2,4-triazol-5-amine, have explored the HOMO-LUMO energy gaps of its main tautomers. Calculations using the Hartree-Fock (HF) method with a 6-31G basis set have shown that different tautomeric forms possess distinct electronic properties. ntu.edu.iq The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electron donation (HOMO) and acceptance (LUMO). For many 1,2,4-triazole (B32235) derivatives, the HOMO is often localized on the triazole ring and electron-donating substituents, while the LUMO is distributed across the ring and any electron-withdrawing groups. nih.govresearchgate.net This distribution is key to understanding intramolecular charge transfer processes. nih.gov

Table 1: Theoretical HOMO-LUMO Energy Gaps for Tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-phenyl-1H-1,2,4-triazol-3-amine | -8.998 | 1.913 | 10.911 |

Data derived from Hartree-Fock (HF/6-31G) calculations on the amine analogue. ntu.edu.iq

Reactivity Indices and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface plots electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to nucleophilic or electron-rich sites (e.g., lone pairs on nitrogen atoms), while blue areas signify positive potential, indicating electrophilic or electron-poor sites (e.g., hydrogen atoms attached to heteroatoms). researchgate.netresearchgate.net

For 1,2,4-triazole derivatives, MEP analysis typically reveals the most negative potential localized around the nitrogen atoms of the triazole ring, identifying them as primary sites for electrophilic attack and coordination. researchgate.net The distribution of potential across the molecule provides insights into intermolecular interactions, such as hydrogen bonding. Global reactivity descriptors, including electronegativity, hardness, and softness, can also be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Tautomerism Studies and Energy Landscapes

Tautomerism, the interconversion of structural isomers through proton migration, is a characteristic feature of the 1,2,4-triazole ring. researchgate.netijsr.net For a compound like 5-hydrazinyl-3-phenyl-1H-1,2,4-triazole, several tautomeric forms are possible due to the migration of a proton between the nitrogen atoms of the triazole ring and between the nitrogens of the hydrazinyl group (hydrazinyl-hydrazono tautomerism).

Theoretical Prediction and Stability of Tautomeric Forms

Quantum chemical calculations are instrumental in predicting the relative stability of different tautomers by comparing their calculated total energies. earthlinepublishers.com For substituted 1,2,4-triazoles, the position of substituents significantly influences the tautomeric equilibrium. researchgate.net

Studies on the closely related 3-amino-1,2,4-triazole have indicated that the 3-amino-1H tautomer is generally the most stable form. ijsr.net In a remarkable experimental finding that supports theoretical predictions, the amine analogue, 3(5)-phenyl-1,2,4-triazol-5(3)-amine, was found to co-crystallize with two tautomers present in equal amounts: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. nih.gov This highlights that the energy difference between these forms can be small enough to allow for their simultaneous existence.

Computational analysis of the amine analogue has shown that the 5-phenyl-1,2,4-triazol-3-amine form is more stable than the 3-phenyl-1,2,4-triazol-5-amine form, as indicated by its larger HOMO-LUMO gap. ntu.edu.iq This suggests a higher kinetic stability for the 3-amino tautomer.

Solvent Effects on Tautomeric Equilibria

The surrounding environment, particularly the solvent, can significantly influence the position of the tautomeric equilibrium. elsevierpure.com Solvents can stabilize certain tautomers over others through specific interactions like hydrogen bonding or non-specific dielectric effects. sid.ir The Polarizable Continuum Model (PCM) is a common computational method used to simulate these solvent effects. sid.ir

Theoretical investigations on the tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine in various solvents (both polar and non-polar) have demonstrated this influence. ntu.edu.iq Generally, polar solvents tend to stabilize tautomers with larger dipole moments. sid.ir Calculations have shown that the total energy of the tautomers decreases in polar solvents compared to the gas phase, indicating stabilization. sid.ir The relative stability between tautomers can shift depending on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Table 2: Effect of Solvent on the HOMO-LUMO Energy Gap (eV) of Amine Analogue Tautomers

| Solvent | 5-phenyl-1H-1,2,4-triazol-3-amine | 3-phenyl-1H-1,2,4-triazol-5-amine |

|---|---|---|

| Gas Phase | 10.911 | 10.432 |

| Benzene (B151609) | 10.903 | 10.424 |

| CCl4 | 10.903 | 10.424 |

| Acetonitrile | 10.908 | 10.430 |

| Acetone | 10.908 | 10.430 |

Data derived from Hartree-Fock (HF/6-31G) calculations on the amine analogue. ntu.edu.iq

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov Such simulations are valuable for understanding how molecules like this compound behave in solution. pensoft.net MD studies can reveal stable conformations, the flexibility of different parts of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.govacs.org

Conformation analysis focuses on the spatial arrangement of atoms in a molecule. A key conformational feature of this compound is the dihedral angle between the plane of the phenyl ring and the triazole ring. This angle determines the degree of conjugation between the two ring systems.

X-ray crystallography of the amine analogue provides precise experimental data on these conformations. nih.gov It was found that in the 3-phenyl-1,2,4-triazol-5-amine tautomer, the molecule is nearly planar, with a very small dihedral angle, suggesting extensive π-electron delocalization. In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer is non-planar, with a significantly larger dihedral angle. nih.gov This loss of planarity reduces the electronic conjugation between the rings.

Table 3: Conformational Data for Tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine

| Tautomer | Dihedral Angle (Phenyl Ring vs. Triazole Ring) | Molecular Planarity |

|---|---|---|

| 3-phenyl-1,2,4-triazol-5-amine | 2.3 (2)° | Essentially planar |

Data from single-crystal X-ray diffraction. nih.gov

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

The exploration of the chemical space surrounding this compound is crucial for the rational design of new analogues with potentially enhanced biological activities. Theoretical Structure-Activity Relationship (SAR) modeling provides a powerful computational lens to predict how modifications to the core molecular structure might influence its biological efficacy. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, allow for the systematic investigation of various substituents and their effects on the molecule's properties without the immediate need for extensive synthetic chemistry and biological testing.

At its core, SAR modeling for this class of compounds focuses on correlating specific structural features with observed or predicted biological activity. For this compound, the key regions for structural modification include the phenyl ring, the hydrazinyl group, and the triazole core itself. By computationally altering these regions and calculating various molecular descriptors, it is possible to build models that predict the activity of novel derivatives.

Three-dimensional QSAR (3D-QSAR) is a particularly relevant approach for this family of compounds. researchgate.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to create a statistical correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. researchgate.net These models can generate contour maps that highlight regions where, for instance, bulky groups or electronegative atoms might enhance or diminish activity. researchgate.net

For a series of 1,2,4-triazole derivatives, a typical 3D-QSAR study would involve aligning the structures and calculating their interaction fields with a probe atom. researchgate.net The resulting data is then analyzed using statistical methods to generate a predictive model. researchgate.net Such models have been successfully applied to various triazole derivatives to elucidate the structural requirements for activities like antifungal and anticancer effects. researchgate.netnih.gov

Molecular docking simulations complement SAR and QSAR studies by providing insights into the potential binding modes of this compound analogues with their biological targets. researchgate.net By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site, researchers can make more informed decisions about which structural modifications are likely to improve binding affinity and, consequently, biological activity. researchgate.netbiorxiv.org For instance, docking studies on 1,2,4-triazole derivatives have been used to understand their interactions with enzymes like CYP51 and aromatase. researchgate.netresearchgate.net

To illustrate the potential outcomes of a theoretical SAR study on analogues of this compound, the following data tables present hypothetical results from a computational analysis. These tables showcase how different substituents on the phenyl ring might influence key molecular descriptors and predicted biological activity.

Table 1: Hypothetical Molecular Descriptors for Phenyl-Substituted Analogues

| Compound ID | R-group on Phenyl Ring | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1a | -H | 2.1 | 191.21 | 3 | 4 |

| 1b | 4-Cl | 2.8 | 225.66 | 3 | 4 |

| 1c | 4-OCH₃ | 2.0 | 221.24 | 3 | 5 |

| 1d | 4-NO₂ | 2.2 | 236.21 | 3 | 6 |

| 1e | 4-CH₃ | 2.6 | 205.24 | 3 | 4 |

Table 2: Hypothetical Predicted Biological Activity of Phenyl-Substituted Analogues

| Compound ID | R-group on Phenyl Ring | Predicted IC₅₀ (µM) | Predicted Binding Affinity (kcal/mol) |

| 1a | -H | 15.2 | -6.5 |

| 1b | 4-Cl | 8.5 | -7.2 |

| 1c | 4-OCH₃ | 12.8 | -6.8 |

| 1d | 4-NO₂ | 5.1 | -7.8 |

| 1e | 4-CH₃ | 18.9 | -6.2 |

These hypothetical data suggest that electron-withdrawing groups, such as a nitro group at the para position of the phenyl ring, could lead to a lower predicted IC₅₀ value and a higher binding affinity, indicating potentially greater potency. Conversely, an electron-donating group like a methyl group might result in reduced activity. Such theoretical predictions would then guide the synthesis of the most promising candidates for further biological evaluation.

The available literature discusses the synthesis, structural characterization, and physical properties of complexes involving ligands with different substituents on the 1,2,4-triazole ring, such as amino, thiol, and carboxylic acid groups. These studies reveal that 1,2,4-triazole derivatives are versatile ligands capable of coordinating to a wide range of metal ions, including transition metals and lanthanides, through various binding modes. The coordination often involves the nitrogen atoms of the triazole ring, and in substituted triazoles, other donor atoms from the substituent groups can also participate in complex formation. This versatility leads to the formation of diverse coordination architectures, from discrete mononuclear complexes to multidimensional polymers, with interesting magnetic and spectroscopic properties.

Unfortunately, without any data on "this compound," it is not possible to provide specific details on its ligand binding modes, the geometries of its coordination compounds, its spectroscopic signatures upon metal-ligand interaction, or the magnetic properties of its metal-triazole frameworks as requested in the detailed outline. Generating such an article would require speculative information, which would not meet the criteria of being scientifically accurate and based on research findings.

Therefore, this article cannot be written as the necessary scientific foundation is not available in the current body of published research. Further experimental investigation into the coordination chemistry of "this compound" would be required to provide the information needed to fulfill the user's request.

Coordination Chemistry and Metal Complexation with 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole Ligands

Catalytic Applications of Metal-Triazole Complexes

The field of coordination chemistry has seen significant growth, particularly in the exploration of transition metal complexes for catalytic applications. Metal complexes derived from 1,2,4-triazole-based ligands have emerged as a versatile and promising class of catalysts for a variety of organic transformations. The unique structural features of 1,2,4-triazoles, including multiple nitrogen donor sites, allow for the formation of stable and catalytically active metal complexes. These complexes have demonstrated efficacy in a range of reactions, including oxidation and carbon-carbon (C-C) bond-forming cross-coupling reactions. The substituents on the triazole ring can be readily modified, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity.

One area where metal-triazole complexes have shown notable catalytic activity is in oxidation reactions. For instance, copper(II) complexes incorporating a triazole derivative have been investigated for their ability to catalyze the oxidation of various organic substrates. These complexes can facilitate the selective oxidation of styrenes and cycloalkanes, important transformations in synthetic organic chemistry. rsc.org The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center, which is stabilized by the triazole ligand.

In addition to oxidation reactions, palladium-triazole complexes have been extensively studied as catalysts for C-C cross-coupling reactions, which are fundamental tools for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. rsc.orgacs.orgfree.fr These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, rely on the ability of the palladium center to cycle between different oxidation states (typically Pd(0) and Pd(II)) to facilitate the formation of new C-C bonds. The triazole ligand plays a crucial role in stabilizing the palladium catalyst, preventing its decomposition, and promoting the desired catalytic cycle. nih.gov The modular nature of triazole synthesis, often utilizing "click chemistry," allows for the straightforward preparation of a diverse library of ligands with varying steric and electronic properties, enabling the optimization of the catalyst for specific coupling partners. acs.org

The catalytic performance of these metal-triazole complexes is often influenced by the specific reaction conditions, including the choice of solvent, base, and temperature, as well as the nature of the substrates. The following tables provide an overview of the catalytic applications of representative metal-triazole complexes in selected organic transformations.

Table 1: Catalytic Oxidation Reactions using a Copper(II)-Triazole Complex

| Substrate | Product | Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Styrene | Benzaldehyde | [Cu₂(L)₂(OAc)₂(H₂O)₂]¹ | H₂O₂ | Acetonitrile | 70 | 98 | 85 |

| Cyclohexane | Cyclohexanol and Cyclohexanone (KA oil) | [Cu₂(L)₂(OAc)₂(H₂O)₂]¹ | H₂O₂ | Acetonitrile | 70 | 25 | >99 |

¹ L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole

Table 2: Palladium-Catalyzed Cross-Coupling Reactions with Triazole-Based Ligands

| Reaction Type | Aryl Halide | Coupling Partner | Ligand | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | 2-pyridyl-1,2,3-triazole derivative | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98 |

| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Triazole-based monophosphine (ClickPhos) | Pd₂(dba)₃ | K₃PO₄ | Toluene | 99 |

| Amination | 4-Chlorotoluene | Morpholine | Triazole-based monophosphine (ClickPhos) | Pd₂(dba)₃ | NaOtBu | Toluene | 98 |

| Heck | 4-Bromoacetophenone | Styrene | Benzotriazole derivative | Pd(OAc)₂ | K₂CO₃ | DMF | 95 |

| Sonogashira | 4-Iodoanisole | Phenylacetylene | Benzotriazole derivative | Pd(OAc)₂ / CuI | Et₃N | DMF | 92 |

Supramolecular Chemistry and Self Assembly Utilizing 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole

Non-Covalent Interactions in 5-Hydrazinyl-3-phenyl-1H-1,2,4-triazole Assemblies

The self-assembly of this compound into ordered supramolecular structures is directed by a combination of non-covalent interactions. The interplay of these forces dictates the final architecture and stability of the resulting assemblies.

Hydrogen Bonding Networks

The hydrazinyl (-NHNH2) and triazole moieties of this compound provide a rich array of hydrogen bond donors and acceptors, making hydrogen bonding a primary driving force for its self-assembly. The triazole ring itself contains both donor (N-H) and acceptor (N) sites, while the hydrazinyl group offers additional N-H donors and lone pairs on the nitrogen atoms.

These multiple interaction sites allow for the formation of extensive and robust hydrogen bonding networks. Molecules can link together to form two-dimensional sheets or three-dimensional frameworks. For instance, in related amino-substituted phenyl-1,2,4-triazole systems, molecules have been observed to form two-dimensional networks parallel to crystallographic planes through N—H⋯N hydrogen bonds. nih.gov The presence of the additional N-H donors in the hydrazinyl group of this compound is expected to further enhance the complexity and dimensionality of these networks. Extensive hydrogen bonding interactions are known to contribute significantly to the high density and thermal stability of materials based on triazole derivatives. rsc.org

Table 1: Potential Hydrogen Bond Interactions in this compound Assemblies

| Donor Group | Acceptor Atom/Group | Type of Interaction |

|---|---|---|

| Triazole N-H | Triazole N | Intermolecular |

| Hydrazinyl N-H | Triazole N | Intermolecular |

This table is illustrative of the potential hydrogen bonding interactions based on the functional groups present in the molecule.

π-π Stacking and Aromatic Interactions

The phenyl and 1,2,4-triazole (B32235) rings in this compound are both aromatic systems capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a crucial role in the packing of the molecules in the solid state.

Table 2: Typical Geometrical Parameters for π-π Stacking in Phenyl-Triazole Derivatives

| Interacting Rings | Ring-Centroid Separation (Å) | Dihedral Angle (°) |

|---|---|---|

| Triazole - Benzene (B151609) | 3.895 | 16.54 |

Data is based on a related compound, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, and is indicative of the expected values for this compound. researchgate.netnih.gov

Metal-Ligand Coordination in Supramolecular Structures

The nitrogen atoms of the 1,2,4-triazole ring and the hydrazinyl group in this compound can act as effective ligands for metal ions. This coordination ability allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with diverse topologies and functionalities. The triazole ring can coordinate to metal centers in a monodentate or bidentate fashion, bridging multiple metal ions to form extended networks.

The combination of hydrogen bonding, π-π stacking, and metal-ligand coordination provides a powerful toolkit for the hierarchical assembly of complex supramolecular structures. The specific geometry and connectivity of the resulting architecture can be tuned by the choice of the metal ion, the counter-anion, and the reaction conditions. The coordination of metal ions can pre-organize the organic ligands, facilitating the formation of specific hydrogen bonding or π-π stacking motifs that might not be accessible in the metal-free system.

Design and Construction of Supramolecular Architectures

The predictable and directional nature of the non-covalent interactions involving this compound makes it an excellent candidate for the bottom-up construction of a variety of supramolecular architectures.

Self-Assembled Monolayers and Multilayers

While specific research on self-assembled monolayers (SAMs) of this compound is not extensively documented, the principles of SAM formation can be applied. By introducing a suitable anchoring group to the molecule, such as a thiol or a long alkyl chain, it could be directed to self-assemble on appropriate surfaces like gold or graphite. The intermolecular hydrogen bonding and π-π stacking would then drive the organization of the molecules into a highly ordered monolayer. The formation of multilayers could be achieved through layer-by-layer deposition techniques, alternating with complementary interacting species.

Cages, Helices, and Other Defined Architectures

The multivalent and directional interaction capabilities of this compound suggest its potential for the construction of discrete, well-defined supramolecular architectures such as cages and helices. The use of metal ions with specific coordination geometries can direct the assembly of a predetermined number of ligands into closed, cage-like structures.

Furthermore, the introduction of chiral centers into the molecule or the use of chiral templates could induce the formation of helical structures. The propagation of chirality through the supramolecular assembly would be mediated by the network of non-covalent interactions. While the synthesis of such complex architectures with this compound remains a challenge, the foundational principles of supramolecular chemistry provide a clear roadmap for future research in this area.

Host-Guest Chemistry and Molecular Recognition

The unique structural arrangement of this compound, which combines a phenyl ring, a 1,2,4-triazole core, and a hydrazinyl group, makes it a promising candidate for applications in host-guest chemistry and molecular recognition. This section explores the potential of this compound to form supramolecular assemblies through non-covalent interactions with various guest molecules. The presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors, alongside aromatic surfaces for π-π stacking, suggests a versatile binding capability.

The 1,2,4-triazole ring is a well-established motif in the field of molecular recognition, particularly for its ability to interact with anions. researchgate.net The acidic proton on the triazole ring can act as a hydrogen bond donor, a property that can be modulated by the electronic nature of the substituents. researchgate.net Furthermore, the nitrogen atoms within the triazole ring can function as hydrogen bond acceptors. researchgate.net This dual functionality allows the triazole core to participate in intricate hydrogen bonding networks, which are fundamental to the formation of stable host-guest complexes. The aromatic nature of the triazole ring also allows it to engage in π-π stacking interactions with other aromatic systems.

The hydrazinyl (-NHNH2) substituent is a potent hydrogen bond donor and can also be protonated to form a cationic site, which would facilitate strong electrostatic interactions with anionic guests. The presence of lone pairs on the nitrogen atoms also allows the hydrazinyl group to act as a hydrogen bond acceptor. This versatility in hydrogen bonding is a key feature in the design of molecular receptors.

The combination of these three functional units in this compound suggests its potential to recognize and bind a variety of guest molecules, including anions, cations, and neutral organic molecules. For instance, the synergistic hydrogen bonding from the hydrazinyl group and the triazole ring could lead to the selective binding of specific anions. The amphoteric nature of the molecule, stemming from its acidic and basic sites, further broadens the scope of its potential interactions. rsc.org The interplay of hydrogen bonding and π-π stacking can result in the formation of well-defined, multi-dimensional supramolecular architectures. acs.org

The electron-deficient nature of the 1,2,4-triazole ring, coupled with the hydrogen-bond donating capacity of the hydrazinyl group, makes this compound a promising candidate for an anion receptor. The N-H protons of the triazole and hydrazinyl groups can form strong hydrogen bonds with anions such as halides, oxoanions, and carboxylates. The binding affinity and selectivity would be influenced by the size, shape, and charge density of the anion.

| Guest Anion | Potential Interaction Sites | Type of Interaction |

|---|---|---|

| Chloride (Cl⁻) | Hydrazinyl N-H, Triazole N-H | Hydrogen Bonding |

| Nitrate (NO₃⁻) | Hydrazinyl N-H, Triazole N-H | Hydrogen Bonding |

| Acetate (CH₃COO⁻) | Hydrazinyl N-H, Triazole N-H | Hydrogen Bonding |

The aromatic phenyl and triazole rings can provide a platform for π-π stacking interactions with neutral aromatic guest molecules, such as benzene or pyridine (B92270). Additionally, the hydrazinyl and triazole nitrogen atoms can act as hydrogen bond acceptors for guest molecules with hydrogen bond donor capabilities, like alcohols or phenols.

| Guest Molecule | Potential Interaction Sites | Type of Interaction |

|---|---|---|

| Benzene | Phenyl ring, Triazole ring | π-π Stacking |

| Pyridine | Phenyl ring, Triazole ring | π-π Stacking |

| Phenol | Hydrazinyl N, Triazole N | Hydrogen Bonding |

Beyond discrete host-guest complexes, this compound possesses the necessary functionalities for self-assembly into higher-order supramolecular structures. Intermolecular hydrogen bonding between the hydrazinyl and triazole moieties of adjacent molecules can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The phenyl groups would likely play a role in directing the packing of these assemblies through π-π stacking interactions. The specific architecture of the resulting supramolecular material would be dependent on factors such as solvent and temperature.

Applications in Materials Science and Technology for 5 Hydrazinyl 3 Phenyl 1h 1,2,4 Triazole Derivatives

Advanced Functional Materials Development

The development of advanced functional materials from 5-hydrazinyl-3-phenyl-1H-1,2,4-triazole derivatives is an expanding area of research. These compounds serve as versatile building blocks for creating materials with tailored electronic, optical, and structural properties.

The bifunctional nature of this compound, with its reactive hydrazinyl group and stable triazole ring, makes it a valuable monomer for the synthesis of novel polymers. The hydrazinyl group can react with aldehydes, ketones, or acyl chlorides to form hydrazones or amides, respectively, leading to the formation of linear or cross-linked polymers. rdd.edu.iq These reactions are often straightforward and can be carried out under mild conditions.

The incorporation of the triazole moiety into the polymer backbone can enhance thermal stability, improve mechanical properties, and impart specific functionalities such as metal-ion chelation. For instance, polymers containing 1,2,4-triazole (B32235) rings are known to exhibit good thermal and oxidative stability. researchgate.net The resulting polymeric materials have potential applications in various fields, including as high-performance plastics, membranes for fuel cells, and as matrices for composite materials. rdd.edu.iq

Table 1: Potential Polymerization Reactions of this compound Derivatives

| Reactant | Linkage Formed | Potential Polymer Properties |

| Terephthaldehyde | Azomethine | Enhanced thermal stability, potential for liquid crystalline behavior |

| Succinyl chloride | Amide | Increased flexibility, good film-forming properties |

| Diisocyanates | Urea | High strength, good adhesion |

Derivatives of 1,2,4-triazole are recognized for their potential in optoelectronic applications, particularly as luminescent materials. nih.govresearchgate.net The extended π-conjugated systems that can be created by functionalizing the this compound core are key to their photophysical properties. For example, the formation of Schiff bases through the condensation of the hydrazinyl group with various aromatic aldehydes can lead to compounds with significant fluorescence. rsc.org

These materials often exhibit large Stokes shifts and high quantum yields, which are desirable properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors. nih.gov The emission color and efficiency of these materials can be tuned by modifying the substituents on the phenyl ring or the aromatic aldehyde, allowing for the design of materials with specific optical properties.

Table 2: Photophysical Properties of Representative 1,2,4-Triazole Derivatives

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| 4-alkyl-4H-1,2,4-triazole derivatives | 350-400 | 450-550 | Up to 80 | nih.gov |

| 1,2,3-triazole appended Schiff base | ~370 | ~450 | Not specified | rsc.org |

Sensor Development and Chemo/Biosensing Capabilities

The presence of nitrogen and sulfur atoms in the heterocyclic ring of triazole derivatives, along with the hydrazinyl group, makes them excellent candidates for the development of chemosensors. nanobioletters.com These atoms can act as binding sites for various analytes, including metal ions, anions, and small organic molecules. nih.gov The binding event can lead to a detectable change in the optical or electrochemical properties of the molecule, such as a change in color or fluorescence intensity. rsc.org

For instance, Schiff base derivatives of this compound can be designed to selectively bind with specific metal ions. The coordination of the metal ion to the nitrogen and oxygen or sulfur atoms of the ligand can alter the electronic structure of the molecule, resulting in a measurable signal. nanobioletters.com These chemosensors can be utilized for the detection of environmentally and biologically important species with high sensitivity and selectivity. researchgate.net

Surface Modification and Coating Technologies

Derivatives of this compound have shown significant promise in the field of surface modification and the development of protective coatings, particularly as corrosion inhibitors. nih.gov The lone pair of electrons on the nitrogen and sulfur atoms of the triazole ring can coordinate with the vacant d-orbitals of metal atoms on a surface, leading to the formation of a protective film. mdpi.com This film acts as a barrier, preventing the metal surface from coming into contact with corrosive agents. ijcsi.pro

The effectiveness of these compounds as corrosion inhibitors has been demonstrated for various metals, including carbon steel and copper, in acidic environments. nih.govijcsi.pro The inhibition efficiency of these derivatives can be further enhanced by introducing other functional groups that increase their adsorption onto the metal surface. The ability to form stable, protective layers makes these compounds valuable for applications in industrial coatings, and maintenance chemicals.

Table 3: Corrosion Inhibition Efficiency of Triazole Derivatives on Carbon Steel in 1M HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 200 | 95.2 | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 200 | 96.8 | nih.gov |

Catalyst Design and Immobilization